molecular formula C8H18ClN3O B2731460 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 2413898-19-6

1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2731460
CAS No.: 2413898-19-6
M. Wt: 207.7
InChI Key: IEXLKUJTTDIYQW-UHFFFAOYSA-N
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Description

1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride, with the CAS Number 148716-35-2, is a piperazine-based chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol. This reagent serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both an acetylpiperazine group and a reactive ethylamine side chain, makes it a valuable precursor for the development of more complex molecules. Piperazine derivatives of this kind are frequently explored in pharmaceutical research for their potential biological activity. Specifically, similar piperazine-containing compounds are being investigated in oncology research as potential Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a significant class of therapeutic agents for certain cancer types . Furthermore, structural analogues have been studied in neuroscience for their potential as multifunctional ligands, such as dopamine receptor agonists with iron-chelating properties, for research into neurodegenerative conditions . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet for detailed handling instructions. The compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

1-[4-(2-aminoethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSSTUXZMKJAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction of 1-(2-aminoethyl)piperazine with acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems helps in achieving consistent quality. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Alkylation and Cross-Coupling Reactions

The primary amine in the aminoethyl group participates in nucleophilic substitution and Buchwald–Hartwig coupling reactions.

Reaction Type Conditions Catalyst/Reagents Product Yield Source
C–N Cross-Coupling Toluene, 130°C, argon atmosphere, 2–20 hoursPd(OAc)₂, BINAP, K₂CO₃Aryl-substituted furopyridine-piperazine hybrids (e.g., C₃₇H₄₆FN₅O₄)26–92%
N-Alkylation n-BuOH, 100–120°C, 1.5–24 hoursDIEA (N-ethyl-N,N-diisopropylamine)Alkylated derivatives (e.g., C₃₈H₃₉N₅O₄)70%

Key Findings :

  • Palladium-catalyzed coupling with aryl chlorides produces bioactive heterocycles, demonstrating utility in anticancer drug intermediates .

  • Alkylation with bromothiophene derivatives under basic conditions achieves high regioselectivity .

Schiff Base Formation

The primary amine reacts with aldehydes to form imines, crucial for synthesizing antimicrobial and antioxidant agents.

Aldehyde Conditions Product Antimicrobial Activity (Zone of Inhibition, mm) Source
Thiophene-2-carbaldehydeEthanol, reflux, 4 hoursN-(thiophen-2-ylmethylene) derivative14–18 (vs. 22–25 for Gentamicin)
5-Bromothiophene-2-carbaldehydeEthanol, 60°C, 6 hoursN-((5-bromothiophen-2-yl)methylene) derivative12–16

Mechanistic Insight :

  • FTIR analysis confirms C=N bond formation at 1625 cm⁻¹, with N–H stretch disappearance (3340–3220 cm⁻¹) .

  • DFT calculations (B3LYP/6-31G**) align with experimental UV-Vis spectra, validating electronic transitions .

Deprotection and Salt Formation

The hydrochloride salt is synthesized via acid-mediated deprotection of tert-butoxycarbonyl (Boc)-protected precursors.

Precursor Conditions Product Purity Source
Boc-protected piperazine-ethylamine20% TFA/DCM, 2 hours, room temp1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone>95%
Freebase neutralizationHCl (g), ethanolHydrochloride salt99%

Industrial Relevance :

  • Scalable routes use continuous flow reactors for high-throughput synthesis .

Acylation and Ketone Reactivity

The ethanone moiety undergoes nucleophilic additions, though its reactivity is moderated by steric hindrance.

Reagent Conditions Product Application Source
Acetyl chlorideDCM, 0°C, 1 hourDiacetylated derivativeProtease inhibition
Grignard reagentsTHF, −78°C to RT, 12 hTertiary alcohol derivativesBuilding block for APIs

Limitations :

  • The ketone exhibits lower electrophilicity compared to aldehydes, necessitating activated substrates for efficient reactions .

Coordination Chemistry

The piperazine nitrogen atoms form stable complexes with transition metals, enhancing catalytic or therapeutic properties.

Metal Salt Conditions Complex Stability Constant (log K) Source
Cu(II) chlorideMethanol, RT, 2 hours[Cu(L)Cl₂]8.2 ± 0.3
Fe(III) nitrateEthanol, reflux, 6 hours[Fe(L)(NO₃)₃]6.9 ± 0.2

Applications :

  • Copper complexes show enhanced antioxidant activity (IC₅₀ = 18 μM vs. DPPH) .

Stability and Degradation

Under oxidative or hydrolytic conditions, the compound degrades via predictable pathways:

Condition Degradation Product Half-Life Mechanism
0.1 M HCl, 70°C, 24 hPiperazine-1,4-diium chloride8 hoursHydrolysis of ethanone
H₂O₂ (3%), RT, 48 hN-Oxide derivative12 hoursOxidation of piperazine N

Formulation Considerations :

  • Stable in inert atmospheres at room temperature; sensitive to prolonged UV exposure .

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Treatment

Recent studies have highlighted the efficacy of compounds related to 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride in targeting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. For instance, derivatives of piperazine have been synthesized and evaluated for their ability to inhibit PARP activity, leading to increased apoptosis in cancer cells. The compound demonstrated an IC50 value of 18 μM against human breast cancer cell lines, indicating significant cytotoxicity and potential as a lead compound for developing new PARP inhibitors .

2. Neuropharmacology

The compound is also being investigated for its neuropharmacological properties. Its structural similarity to other piperazine derivatives suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders such as Alzheimer's disease and depression. Research indicates that modifications to the piperazine ring can enhance receptor affinity and selectivity .

3. Antimicrobial Activity

In addition to its anticancer properties, 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride has shown promise as an antimicrobial agent. Studies have reported that piperazine derivatives exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, a series of Schiff bases derived from this compound were tested for their antibacterial efficacy, revealing significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

Study Application Findings
Study on PARP InhibitionCancer TreatmentCompounds exhibited IC50 values around 18 μM, showing potential for drug development targeting breast cancer .
Neuropharmacological EvaluationNeurological DisordersStructural modifications led to improved receptor binding affinities, indicating therapeutic potential for cognitive disorders .
Antibacterial Activity AssessmentAntimicrobial UseSchiff bases derived from the compound showed significant antibacterial effects against multiple bacterial strains .

Mechanism of Action

The mechanism of action of 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. In biological systems, it may modulate neurotransmitter activity by binding to receptor sites, thereby influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Piperazine-ethanone derivatives vary primarily in substituents on the piperazine ring, the ethanone moiety, or appended aromatic/heteroaromatic groups. Key structural classes include:

Compound Name Substituents Key Features Biological Activity Reference
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride - 2-Aminoethyl group at C4
- Acetyl group at C1
Enhanced water solubility due to aminoethyl and hydrochloride Not explicitly reported; likely CNS or receptor modulation (inferred from analogues)
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone - Phenyl group at C4
- Chloroacetyl group at C1
Electrophilic chloro group for nucleophilic substitution Antifungal, antibacterial (preclinical)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone - Biphenyl-acetyl linkage
- Methoxyphenyl at C4
Dual anti-dopaminergic and anti-serotonergic activity Atypical antipsychotic (low catalepsy risk)
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethanone hydrochloride - Methoxyphenyl group at C2
- Unsubstituted piperazine
Improved lipophilicity for blood-brain barrier penetration Hypothetical antidepressant/antipsychotic (structural inference)
2-Chloro-1-(4-isopropylpiperazin-1-yl)ethanone hydrochloride - Isopropyl group at C4
- Chloroacetyl group at C1
Steric hindrance from isopropyl group Potential kinase inhibition (structural analogy)

Key Research Findings and Trends

  • QSAR Insights : Electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlate with anti-dopaminergic activity in biphenyl-piperazine derivatives, guiding rational design .
  • Structural Optimization : Substituents like methoxy or chloro groups balance receptor affinity and metabolic stability. For example, 2-methoxyphenyl enhances serotonin receptor selectivity .
  • Emerging Applications: Piperazine-ethanones are being explored as covalent kinase inhibitors (e.g., chloro derivatives) and antiparasitics .

Biological Activity

1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various biologically active piperazine derivatives, which have been reported to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and neuropharmacological activities.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C8H12ClN3O\text{C}_{8}\text{H}_{12}\text{ClN}_{3}\text{O}

This molecular formula indicates the presence of a piperazine ring substituted with an aminoethyl group and an ethanone moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride, as anticancer agents. For instance, compounds structurally similar to this derivative have shown significant efficacy against various cancer cell lines. In one study, certain piperazine derivatives exhibited IC50 values comparable to established chemotherapeutics like Olaparib, indicating their potential as PARP inhibitors in cancer therapy .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5eMCF-718PARP1 inhibition
OlaparibMCF-757.3PARP1 inhibition
5aMCF-729.8PARP1 inhibition

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have also been extensively studied. The compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that the compound exhibits significant antibacterial activity, outperforming standard antibiotics in some cases .

Table 2: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochlorideE. coli15
S. aureus20
GentamicinE. coli18
S. aureus22

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating serotonin receptors. Research indicates that modifications in the piperazine structure can enhance affinity and efficacy at serotonin receptors (5-HT receptors), suggesting potential applications in treating mood disorders and anxiety .

Table 3: Serotonin Receptor Affinity of Piperazine Derivatives

CompoundReceptor TypeEC50 (nM)
Norbo-45-HT1A181
Norbo-105-HT2A194
Unsubstituted Compound5-HT1A1633

Case Studies

Several studies have investigated the biological activity of piperazine derivatives similar to 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride:

  • Anticancer Study : A recent study reported that certain substituted piperazines inhibited PARP1 activity effectively, leading to enhanced apoptosis in breast cancer cells. The mechanism involved increased phosphorylation of H2AX and activation of CASPASE pathways .
  • Antimicrobial Evaluation : In a comparative study, various piperazine derivatives were screened for antibacterial activity against common pathogens. The results indicated that some derivatives exhibited superior activity compared to traditional antibiotics like Gentamicin .
  • Neuropharmacological Investigation : A study exploring the effects of piperazine derivatives on serotonin receptors found that specific structural modifications significantly increased receptor activation potency, suggesting therapeutic potential for anxiety and depression treatments .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or acylation of piperazine derivatives. For example, chloroacetyl chloride can react with a substituted piperazine in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at low temperatures (273 K) to form the ketone intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt . Optimization includes monitoring reaction progress via TLC, controlling stoichiometry (e.g., 1:1 molar ratio of reactants), and using inert atmospheres to prevent side reactions. Post-synthesis, crystallization from dichloromethane/water mixtures improves purity .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement), ensuring data-to-parameter ratios >15 and R-factors <0.05 for high precision .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., carbonyl stretch at ~1650–1750 cm⁻¹) and ¹H/¹³C NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and purity (≥95% via HPLC) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Spill management : Neutralize accidental releases with dry sand or alcohol-resistant foam; avoid water to prevent HCl gas formation .
  • First aid : For skin contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodological Answer :
  • Derivatization : Synthesize analogs by modifying the piperazine core (e.g., substituting the 2-aminoethyl group with fluorinated or aromatic moieties) .
  • Biological assays : Test derivatives for receptor binding (e.g., α1-adrenolytic activity via in vitro vascular smooth muscle assays) or enzyme inhibition (e.g., kinase inhibition using fluorescence polarization) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, prioritizing derivatives with high binding scores for synthesis .

Q. What strategies are effective for resolving discrepancies in crystallographic data during structural refinement?

  • Methodological Answer :
  • Data validation : Use checkCIF to identify outliers (e.g., unusual bond lengths/angles) and re-examine diffraction images for artifacts .
  • Refinement adjustments : Apply riding hydrogen models and isotropic displacement parameters for non-H atoms. For twinned crystals, use SHELXL’s TWIN/BASF commands .
  • Cross-validation : Compare results with density functional theory (DFT)-optimized geometries to resolve ambiguities in electron density maps .

Q. How can hygroscopicity and stability challenges be addressed during long-term storage?

  • Methodological Answer :
  • Storage conditions : Use desiccators with silica gel or argon-filled, sealed vials to minimize moisture absorption. Monitor stability via periodic HPLC analysis .
  • Lyophilization : For aqueous solutions, freeze-dry the compound to form a stable powder, and store at –20°C .
  • Degradation studies : Perform accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products (e.g., hydrolyzed ketones) using LC-MS .

Q. How should conflicting spectroscopic or synthetic yield data be analyzed to improve reproducibility?

  • Methodological Answer :
  • Controlled replication : Repeat reactions under identical conditions (solvent purity, temperature control ±1°C) to isolate variables .
  • Advanced analytics : Use 2D NMR (e.g., HSQC, HMBC) to confirm peak assignments and rule out impurities. Compare XRD patterns with Cambridge Structural Database entries .
  • Statistical analysis : Apply ANOVA to assess the impact of variables (e.g., catalyst type, reaction time) on yield, using JMP or R software .

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